Mal-PEG2-Val-Cit-amido-PAB-OH

ADC Aggregation Hydrophilicity

Mal-PEG2-Val-Cit-amido-PAB-OH (CAS 2055041-38-6) is a cleavable heterobifunctional linker designed for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound integrates a maleimide group for thiol-specific conjugation, a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal cathepsin B, a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer for traceless payload release, and a discrete PEG2 chain that enhances aqueous solubility and reduces aggregation of the final conjugate.

Molecular Formula C29H42N6O9
Molecular Weight 618.69
CAS No. 2055041-38-6
Cat. No. B608835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-Val-Cit-amido-PAB-OH
CAS2055041-38-6
SynonymsMal-PEG2-Val-Cit-PAB-OH
Molecular FormulaC29H42N6O9
Molecular Weight618.69
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1
InChIKeyNXGJAGHMGZCZSF-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG2-Val-Cit-amido-PAB-OH (CAS 2055041-38-6) – Cathepsin B-Cleavable ADC Linker with PEG2 Spacer


Mal-PEG2-Val-Cit-amido-PAB-OH (CAS 2055041-38-6) is a cleavable heterobifunctional linker designed for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The compound integrates a maleimide group for thiol-specific conjugation, a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal cathepsin B, a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer for traceless payload release, and a discrete PEG2 chain that enhances aqueous solubility and reduces aggregation of the final conjugate . With a molecular weight of 618.68 g/mol, this linker enables controlled intracellular drug liberation in targeted cancer therapy applications .

Why Non-PEGylated or Alternative Val-Cit Linkers Cannot Replace Mal-PEG2-Val-Cit-amido-PAB-OH


Substituting Mal-PEG2-Val-Cit-amido-PAB-OH with a closely related analog—such as a non-PEGylated Val-Cit linker or a variant with a longer PEG spacer—introduces measurable compromises in conjugate homogeneity, aggregation propensity, and in vivo pharmacokinetics. Studies demonstrate that the absence of a PEG spacer significantly increases the hydrophobicity of ADCs, leading to elevated aggregate content during formulation and accelerated plasma clearance [1]. Conversely, increasing the PEG chain length beyond two units can improve solubility but may sterically hinder intracellular payload release or alter the drug-to-antibody ratio (DAR) distribution [2]. The PEG2 configuration of this compound therefore occupies a critical performance window, offering quantifiable advantages over both shorter (non-PEG) and longer (PEG4/PEG8) spacer analogs [3].

Quantitative Differentiation of Mal-PEG2-Val-Cit-amido-PAB-OH Against In-Class Analogs


Enhanced Aqueous Solubility and Reduced Aggregation Propensity vs. Non-PEGylated Linkers

Incorporation of the PEG2 spacer significantly improves the aqueous solubility of the final ADC and reduces aggregation compared to ADCs constructed with non-PEGylated linkers. In a systematic study of cleavable pendant-type PEG linkers, increasing PEG chain length was confirmed by hydrophobic interaction chromatography (HIC) to decrease the overall hydrophobicity of DAR8-ADCs. Stability studies at 40°C further demonstrated that aggregate content decreases as PEG length increases, with ADCs lacking PEG showing substantially higher aggregation [1]. This trend is consistent with the design rationale of Mal-PEG2-Val-Cit-amido-PAB-OH, where the PEG2 spacer provides a critical balance of hydrophilicity without excessive steric bulk .

ADC Aggregation Hydrophilicity

Superior DMSO Solubility Compared to Non-PEGylated MC-Val-Cit-PAB

Mal-PEG2-Val-Cit-amido-PAB-OH exhibits enhanced solubility in DMSO relative to the widely used non-PEGylated analog MC-Val-Cit-PAB. The target compound achieves a solubility of 125 mg/mL in DMSO (with ultrasonic assistance) , compared to 100 mg/mL for MC-Val-Cit-PAB under identical conditions . This 25% increase in DMSO solubility facilitates the preparation of higher-concentration stock solutions for conjugation reactions, reducing the volume of organic co-solvent required and minimizing potential denaturation of sensitive antibody intermediates.

Solubility DMSO Formulation

High Purity (≥99%) Ensures Reproducible Conjugation Stoichiometry

Commercial sources of Mal-PEG2-Val-Cit-amido-PAB-OH consistently report purities exceeding 98%, with MedChemExpress specifying 99.49% and BOC Sciences certifying >98.0% . In contrast, many analog linkers (including Mal-PEG4-Val-Cit-PAB-OH and Mal-Val-Cit-PAB-OH) are routinely supplied at ≥95% purity . This higher purity directly impacts the accuracy of drug-to-antibody ratio (DAR) calculations and reduces the formation of off-target conjugate species, which is critical for reproducible ADC performance in both preclinical and clinical settings.

Purity Conjugation DAR

PEG2 Spacer Optimizes Intracellular Payload Release Kinetics

The PEG2 spacer length strikes an optimal balance between improving ADC hydrophilicity and preserving efficient cathepsin B-mediated cleavage of the Val-Cit dipeptide. In vitro cytotoxicity studies on DAR8-ADCs constructed with pendant-type PEG linkers (PEG4, PEG8, PEG12) demonstrated that all PEG-containing linkers maintained nanomolar IC50 values in HER2+ cell lines, confirming that PEG spacers do not interfere with lysosomal payload release [1]. However, the PEG2 configuration offers the shortest spacer capable of imparting sufficient hydrophilicity, thereby minimizing any potential steric hindrance to enzyme access while still providing measurable improvements in solubility and aggregation over non-PEGylated linkers [2].

Cathepsin B PEG length Payload release

PAB-OH Self-Immolative Spacer Enables Traceless Payload Release

The PAB-OH (para-aminobenzyl alcohol) self-immolative spacer ensures that the cytotoxic payload is released in its native, unmodified form upon cathepsin B cleavage. This contrasts with the PABA (para-aminobenzoic acid) variant, which leaves a residual carboxylate moiety on the released drug that can alter its cellular activity or efflux properties. Upon enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes rapid 1,6-elimination to liberate the hydroxyl-terminated payload, a mechanism that is well-characterized for Val-Cit-PAB linkers and essential for preserving the intended pharmacology of the conjugated drug [1].

Self-immolative spacer PAB Traceless release

Dual Utility in ADC and PROTAC Synthesis Expands Application Scope

Unlike many Val-Cit-PAB linkers that are exclusively marketed for ADC applications, Mal-PEG2-Val-Cit-amido-PAB-OH is explicitly validated for use as a PROTAC (proteolysis-targeting chimera) linker . PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation, and the PEG2 spacer provides the necessary flexibility and solubility for efficient ternary complex formation. This dual functionality offers procurement flexibility, as the same linker can be deployed across both ADC and targeted protein degradation programs, reducing inventory complexity and enabling cross-project reagent sharing .

PROTAC ADC Bifunctional linker

High-Impact Application Scenarios for Mal-PEG2-Val-Cit-amido-PAB-OH


ADC Lead Optimization: Reducing Aggregate Formation in High-DAR Conjugates

When developing ADCs with drug-to-antibody ratios (DAR) of 4 or 8, the hydrophobicity of the payload often induces aggregation during conjugation and formulation. Substituting a non-PEGylated Val-Cit linker with Mal-PEG2-Val-Cit-amido-PAB-OH reduces the overall hydrophobicity of the conjugate, as confirmed by HIC analysis . This directly addresses a common failure point in ADC development, enabling the production of homogeneous, high-DAR ADCs with acceptable stability and reduced immunogenicity risk.

Head-to-Head Comparator Studies: Benchmarking Linker Performance in Preclinical ADC Panels

In preclinical studies comparing linker chemistries, Mal-PEG2-Val-Cit-amido-PAB-OH serves as an ideal reference standard for PEGylated, cathepsin B-cleavable linkers. Its well-characterized purity (99.49%) and validated release kinetics provide a reproducible baseline against which novel linker designs can be quantitatively assessed. This compound is particularly valuable when evaluating the impact of PEG spacer length on ADC pharmacokinetics and efficacy, as demonstrated in comparative studies of PEG4, PEG8, and PEG12 linkers .

PROTAC Development: Building Heterobifunctional Degraders with Optimized Linker Flexibility

For PROTAC programs targeting intracellular proteins, the PEG2 spacer in Mal-PEG2-Val-Cit-amido-PAB-OH offers an optimal balance of length and flexibility for recruiting E3 ligases to the target protein . The maleimide group enables efficient conjugation to thiol-containing ligands, while the Val-Cit-PAB motif is not required for PROTAC function but provides a modular scaffold that can be adapted for prodrug or conditional activation strategies. This linker is particularly suitable for building initial PROTAC libraries where linker length optimization is a key variable.

High-Concentration Conjugation Workflows Requiring Minimized Organic Co-Solvent

Process development groups aiming to minimize DMSO or DMF exposure during antibody conjugation can leverage the enhanced solubility of Mal-PEG2-Val-Cit-amido-PAB-OH (125 mg/mL in DMSO) compared to non-PEGylated analogs (100 mg/mL for MC-Val-Cit-PAB) . This higher solubility allows for more concentrated linker stock solutions, reducing the volume of organic co-solvent introduced into the conjugation reaction and thereby preserving antibody integrity and improving overall process yield.

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